![molecular formula C14H12F2OSn B14182365 Bis[(4-fluorophenyl)methyl]stannanone CAS No. 845659-63-4](/img/structure/B14182365.png)
Bis[(4-fluorophenyl)methyl]stannanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(4-fluorophenyl)methyl]stannanone is a chemical compound that features a tin (Sn) atom bonded to two (4-fluorophenyl)methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-fluorophenyl)methyl]stannanone typically involves the reaction of (4-fluorophenyl)methyl chloride with a tin-based reagent under controlled conditions. One common method involves the use of a Grignard reagent, such as (4-fluorophenyl)methylmagnesium bromide, which reacts with tin tetrachloride to form the desired stannanone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Bis[(4-fluorophenyl)methyl]stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the stannanone to lower oxidation states of tin.
Substitution: The (4-fluorophenyl)methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds .
Aplicaciones Científicas De Investigación
Bis[(4-fluorophenyl)methyl]stannanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or in diagnostic applications.
Mecanismo De Acción
The mechanism by which Bis[(4-fluorophenyl)methyl]stannanone exerts its effects involves interactions with various molecular targets. The tin atom can coordinate with different ligands, influencing the compound’s reactivity and stability. These interactions can affect biological pathways, making the compound of interest for medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-fluorophenyl)methanone
- Bis(4-fluorophenyl)methanol
- Bis(4-fluorophenyl)methyl piperazine
Uniqueness
Bis[(4-fluorophenyl)methyl]stannanone is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Propiedades
Número CAS |
845659-63-4 |
|---|---|
Fórmula molecular |
C14H12F2OSn |
Peso molecular |
352.95 g/mol |
Nombre IUPAC |
bis[(4-fluorophenyl)methyl]-oxotin |
InChI |
InChI=1S/2C7H6F.O.Sn/c2*1-6-2-4-7(8)5-3-6;;/h2*2-5H,1H2;; |
Clave InChI |
OINUKNSOGDTLSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C[Sn](=O)CC2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B14182285.png)

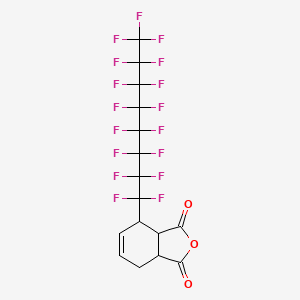
![N,N'-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14182298.png)
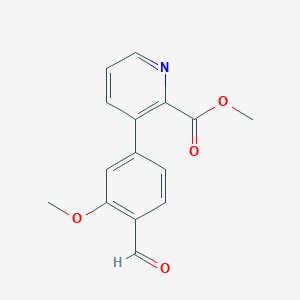
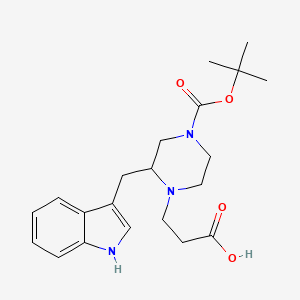
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)-](/img/structure/B14182322.png)

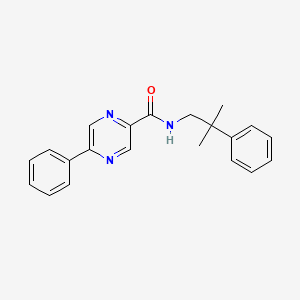
![Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate](/img/structure/B14182340.png)
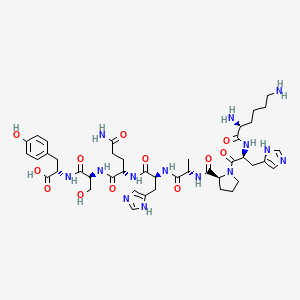

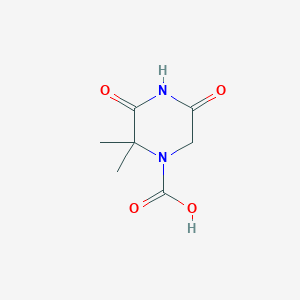
![4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile](/img/structure/B14182359.png)
